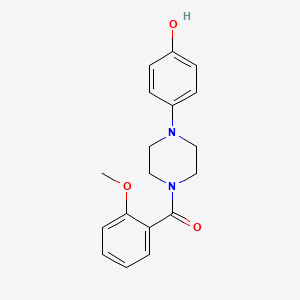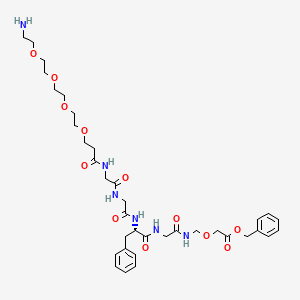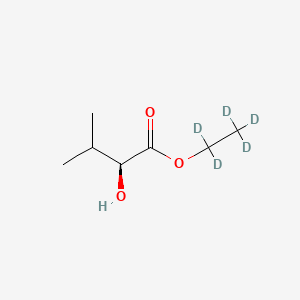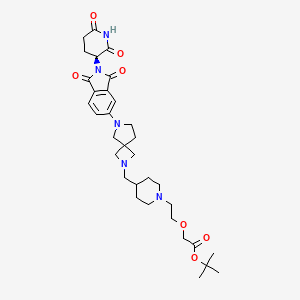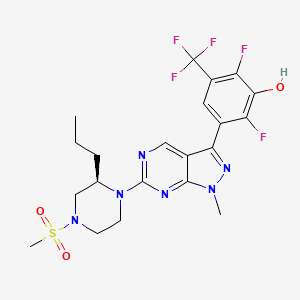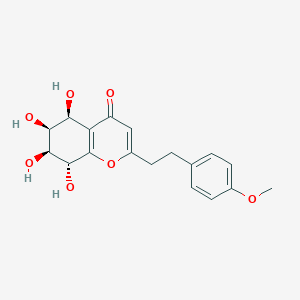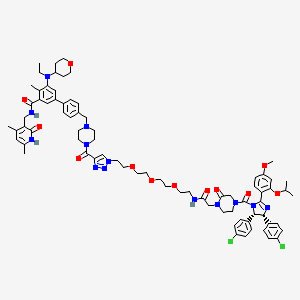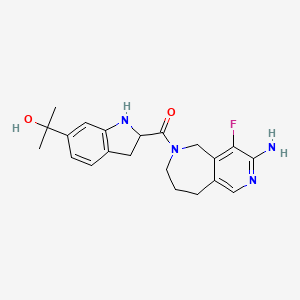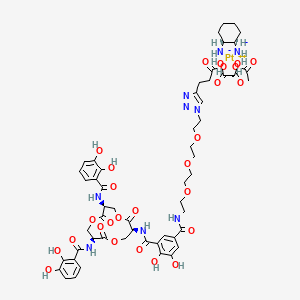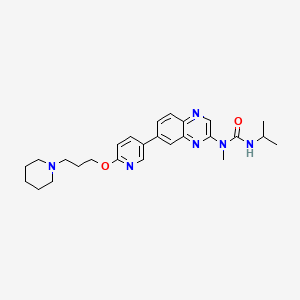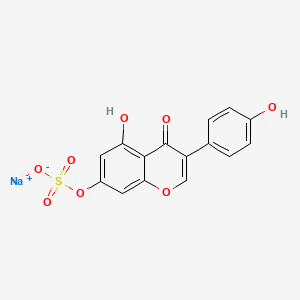
Genistein 7-Sulfate Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Genistein 7-sulfate (sodium) is a derivative of genistein, a naturally occurring isoflavone found in various soy-based products. Genistein is known for its wide range of pharmacological benefits, including anti-cancer, anti-inflammatory, and antioxidant properties . The sulfate derivative enhances the solubility and bioavailability of genistein, making it more effective for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of genistein 7-sulfate (sodium) typically involves the sulfonation of genistein. One common method includes reacting genistein with sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF) at low temperatures. The reaction is followed by neutralization with sodium hydroxide to yield genistein 7-sulfate (sodium) .
Industrial Production Methods
Industrial production of genistein 7-sulfate (sodium) often employs high-speed counter-current chromatography (HSCCC) for the efficient biotransformation of genistein from its glycoside form, genistin. This method ensures a high yield and purity of the final product .
化学反应分析
Types of Reactions
Genistein 7-sulfate (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted genistein compounds .
科学研究应用
Genistein 7-sulfate (sodium) has a broad range of scientific research applications:
作用机制
Genistein 7-sulfate (sodium) exerts its effects primarily through the inhibition of protein-tyrosine kinases and topoisomerase-II. It interacts with nuclear estrogen receptors to alter the transcription of cell-specific genes, thereby modulating various cellular pathways. This mechanism is particularly effective in inhibiting cancer cell growth and reducing cardiovascular risks in postmenopausal women .
相似化合物的比较
Similar Compounds
Daidzein: Another isoflavone found in soy products, structurally similar to genistein but with one less hydroxyl group.
Biochanin A: An isoflavone with similar pharmacological properties but different molecular targets.
Formononetin: Another isoflavone with anti-cancer and anti-inflammatory properties.
Uniqueness
Genistein 7-sulfate (sodium) stands out due to its enhanced solubility and bioavailability, making it more effective for therapeutic applications compared to its non-sulfated counterparts .
属性
分子式 |
C15H9NaO8S |
|---|---|
分子量 |
372.3 g/mol |
IUPAC 名称 |
sodium;[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] sulfate |
InChI |
InChI=1S/C15H10O8S.Na/c16-9-3-1-8(2-4-9)11-7-22-13-6-10(23-24(19,20)21)5-12(17)14(13)15(11)18;/h1-7,16-17H,(H,19,20,21);/q;+1/p-1 |
InChI 键 |
SYLBIYUBFYJFDV-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


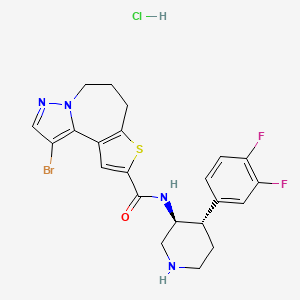
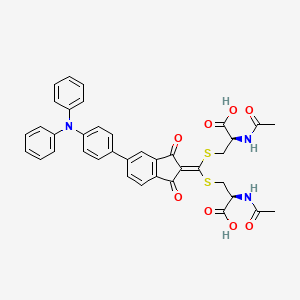
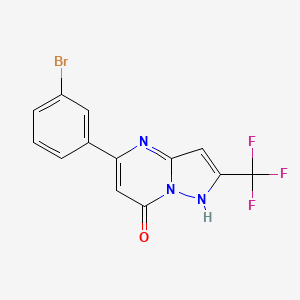
![4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B12385211.png)
